molecular formula C24H29N5O B12157992 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide

Cat. No.: B12157992
M. Wt: 403.5 g/mol
InChI Key: PHLHCBJDFJVFQI-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide is a complex organic compound that features a benzimidazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Attachment of Dimethylamino Propyl Group: The benzimidazole core is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Formation of Indole Derivative: Separately, the indole derivative is synthesized through Fischer indole synthesis.

    Coupling Reaction: Finally, the benzimidazole and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics often exhibit significant anticancer properties. N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that it may target specific signaling pathways involved in tumor growth and metastasis.

Case Study:
A study conducted on several benzimidazole derivatives demonstrated that modifications to the structure could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The unique combination of the benzimidazole and indole structures in this compound may offer enhanced efficacy compared to traditional chemotherapeutics.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Research Findings:
A comparative analysis of various benzimidazole derivatives indicated that those with structural similarities to this compound exhibited varying degrees of antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

This compound may also serve as an anti-inflammatory agent. Its ability to modulate enzyme activity involved in inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation.

Mechanism of Action:
Studies have shown that compounds containing benzimidazole moieties can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests that this compound could be effective in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide: shares similarities with other benzimidazole and indole derivatives.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Indole Derivatives: Widely studied for their role in drug development and as natural products.

Uniqueness

    Structural Features: The combination of benzimidazole and indole moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Benzimidazole moiety : Known for its role in various biological activities, including anticancer and antimicrobial properties.
  • Indole ring : Associated with neuroactive effects and potential applications in treating mood disorders.
  • Dimethylamino group : Enhances solubility and may influence pharmacokinetic properties.

The molecular formula for this compound is C22H25N5OC_{22}H_{25}N_{5}O, with a molecular weight of 375.5 g/mol.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:

Activity Type Description
Anticancer Compounds with benzimidazole cores have shown efficacy against various cancer cell lines.
Antimicrobial The presence of the indole structure is linked to antimicrobial properties.
Neuroactive The dimethylamino group may contribute to interactions with neurotransmitter systems, particularly serotonin transporters.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps, typically starting from commercially available starting materials. The synthetic route may include:

  • Formation of the benzimidazole core.
  • Introduction of the dimethylamino propyl chain.
  • Coupling with the indole derivative.

Structure-Activity Relationship (SAR) studies indicate that modifications to the substituents on the benzimidazole and indole rings can significantly affect the compound's biological activity. For instance, increasing steric bulk or altering electronic properties can enhance or reduce affinity for target receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Serotonin Transporter (SERT) Interaction :
    • A study reported that analogues containing dimethylamino groups were selective for SERT, demonstrating potential as antidepressant agents through allosteric modulation .
    • Binding assays indicated that certain analogues exhibited Ki values in the nanomolar range, suggesting strong affinity for SERT .
  • Anticancer Activity :
    • Compounds with similar benzimidazole structures have been shown to inhibit cancer cell proliferation in vitro. For example, derivatives demonstrated IC50 values below 10 µM against various cancer cell lines .
  • Antimicrobial Properties :
    • Research has indicated that indole-containing compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C24H29N5O/c1-28(2)13-6-14-29-17-26-22-15-19(11-12-23(22)29)27-24(30)10-5-7-18-16-25-21-9-4-3-8-20(18)21/h3-4,8-9,11-12,15-17,25H,5-7,10,13-14H2,1-2H3,(H,27,30)

InChI Key

PHLHCBJDFJVFQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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